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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,1-diphenylethanol and

triphenylmethanol in the context of nucleophilic substitution reactions. Understanding the

reactivity of these two tertiary alcohols is crucial for synthetic chemists in designing reaction

pathways and predicting product outcomes. This document details the underlying mechanistic

principles, presents a qualitative comparison of their reaction rates, and provides detailed

experimental protocols for their conversion to the corresponding alkyl halides.

Executive Summary
Both 1,1-diphenylethanol and triphenylmethanol are tertiary alcohols that readily undergo

nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This pathway

proceeds through the formation of a carbocation intermediate. The rate of these reactions is

primarily determined by the stability of this intermediate. Due to greater resonance stabilization,

the triphenylmethyl carbocation is more stable than the 1,1-diphenylethyl carbocation.

Consequently, triphenylmethanol is expected to exhibit a faster rate of substitution compared to

1,1-diphenylethanol under similar conditions.
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Feature 1,1-Diphenylethanol Triphenylmethanol

Structure alt text alt text

Molar Mass 198.26 g/mol 260.33 g/mol

Melting Point 79-81 °C 160-163 °C

Reaction Mechanism Primarily SN1 Primarily SN1[1][2]

Carbocation Intermediate 1,1-Diphenylethyl cation
Triphenylmethyl (Trityl)

cation[3]

Carbocation Stability
Moderately stable (resonance

over two phenyl rings)

Highly stable (resonance over

three phenyl rings)[4][5][6]

Predicted Reactivity
Less reactive than

triphenylmethanol

More reactive than 1,1-

diphenylethanol

Mechanistic Insights and Reactivity Comparison
The substitution reactions of 1,1-diphenylethanol and triphenylmethanol with nucleophiles,

such as hydrohalic acids, proceed through an SN1 mechanism. This is a two-step process

where the rate-determining step is the formation of a carbocation intermediate.[7][8]

The stability of the carbocation is the paramount factor governing the rate of an SN1 reaction.

[1] More stable carbocations are formed more readily, leading to a faster reaction.

Triphenylmethanol: Upon protonation of the hydroxyl group and subsequent loss of a water

molecule, triphenylmethanol forms the triphenylmethyl (trityl) carbocation. This carbocation is

exceptionally stable because the positive charge is delocalized over three phenyl rings

through resonance.[3][5][6]

1,1-Diphenylethanol: Similarly, 1,1-diphenylethanol forms the 1,1-diphenylethyl

carbocation. In this intermediate, the positive charge is delocalized over two phenyl rings.

While both carbocations are relatively stable due to resonance, the triphenylmethyl cation

benefits from a greater degree of charge delocalization across its three phenyl rings.[4][5] This
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increased stabilization lowers the activation energy for its formation, thus making

triphenylmethanol more reactive towards nucleophilic substitution than 1,1-diphenylethanol.

Experimental Protocols
The following are representative protocols for the synthesis of the corresponding alkyl bromides

from 1,1-diphenylethanol and triphenylmethanol. These procedures are based on established

methods for SN1 reactions of tertiary alcohols.[9]

Synthesis of 1-Bromo-1,1-diphenylethane from 1,1-
Diphenylethanol
Materials:

1,1-Diphenylethanol

Hydrobromic acid (48% aqueous solution)

Anhydrous calcium chloride

Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Round-bottom flask

Separatory funnel

Drying tube

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 1,1-diphenylethanol in an equal volume of diethyl ether.
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Cool the flask in an ice bath and slowly add a 2-fold molar excess of 48% hydrobromic acid

with stirring.

Allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature

for 1 hour.

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous calcium chloride.

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the

crude 1-bromo-1,1-diphenylethane.

The product can be further purified by recrystallization from a suitable solvent such as

ethanol.

Synthesis of Triphenylmethyl Bromide from
Triphenylmethanol
Materials:

Triphenylmethanol

Hydrobromic acid (33% in acetic acid) or 48% aqueous HBr

Acetic acid (if using aqueous HBr)

Hexanes

Round-bottom flask

Reflux condenser

Separatory funnel

Buchner funnel

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Place triphenylmethanol in a round-bottom flask.

Add a 2 to 3-fold molar excess of a solution of hydrobromic acid in acetic acid. Alternatively,

dissolve the triphenylmethanol in glacial acetic acid and add a similar excess of 48%

aqueous hydrobromic acid.

Heat the mixture to a gentle reflux for 30-60 minutes.

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the

product.

Collect the crude triphenylmethyl bromide by vacuum filtration using a Buchner funnel.

Wash the crystals with cold water and then with a small amount of cold hexanes.

Recrystallize the crude product from hexanes to obtain pure triphenylmethyl bromide.

Visualizations

General SN1 Reaction Pathway

Step 1: Formation of Carbocation (Rate-Determining)

Step 2: Nucleophilic Attack
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Click to download full resolution via product page

Caption: General SN1 reaction pathway for tertiary alcohols.

Carbocation Stability Comparison
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Caption: Relative stability of carbocation intermediates.
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General Experimental Workflow for SN1 Substitution

Start:
- Tertiary Alcohol
- Hydrohalic Acid

Reaction:
- Stirring at controlled temperature

Aqueous Workup:
- Quenching
- Extraction
- Washing

Drying:
- Use of anhydrous salt (e.g., CaCl₂)

Solvent Removal:
- Rotary Evaporation

Purification:
- Recrystallization or Chromatography

Final Product:
- Alkyl Halide

Click to download full resolution via product page

Caption: A typical experimental workflow for SN1 reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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